N-(4-bromopyridin-2-yl)-2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridyl and phenyl groups. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities. The combination of these functional groups may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C21H15BrFN5OS |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-(4-bromopyridin-2-yl)-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15BrFN5OS/c22-15-10-11-24-18(12-15)25-19(29)13-30-21-27-26-20(14-6-8-16(23)9-7-14)28(21)17-4-2-1-3-5-17/h1-12H,13H2,(H,24,25,29) |
InChI Key |
KMYZLMNQUDAHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CC(=C3)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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